molecular formula C11H17N3 B2385019 [2-(1-Piperidinyl)-3-pyridinyl]methanamine CAS No. 953903-71-4

[2-(1-Piperidinyl)-3-pyridinyl]methanamine

Cat. No.: B2385019
CAS No.: 953903-71-4
M. Wt: 191.278
InChI Key: KXXQYKLDAVDLNN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(1-Piperidinyl)-3-pyridinyl]methanamine typically involves the reaction of 2-chloro-3-pyridinecarboxaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(1-Piperidinyl)-3-pyridinyl]methanamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce any present carbonyl groups to alcohols.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the piperidine or pyridine ring can be functionalized with various substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products:

    Oxidation: N-oxides of the parent compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, [2-(1-Piperidinyl)-3-pyridinyl]methanamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the design of ligands for receptor studies and enzyme inhibition assays .

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their activity against various diseases, including cancer and neurological disorders .

Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals .

Mechanism of Action

The mechanism of action of [2-(1-Piperidinyl)-3-pyridinyl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

  • [1-(2-Pyrimidinyl)-3-piperidinyl]methanamine
  • [1-(3-Phenyl-2-pyrazinyl)-4-piperidinyl]methanamine
  • [2-(1-Piperidinyl)-4-pyridinyl]methanamine

Comparison: Compared to its similar compounds, [2-(1-Piperidinyl)-3-pyridinyl]methanamine is unique due to its specific substitution pattern on the pyridine ring. This unique structure can lead to different biological activities and chemical reactivity, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

(2-piperidin-1-ylpyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c12-9-10-5-4-6-13-11(10)14-7-2-1-3-8-14/h4-6H,1-3,7-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXQYKLDAVDLNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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